molecular formula C10H13ClN2O3 B1472116 7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1824065-43-1

7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1472116
CAS RN: 1824065-43-1
M. Wt: 244.67 g/mol
InChI Key: ACDHPWGAVLQVFU-UHFFFAOYSA-N
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Description

“7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound that has gained significant attention in scientific research. It belongs to a large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of “7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride” is based on the THIQ heterocyclic scaffold . The molecular formula is C10H13ClN2O3 and the molecular weight is 244.675 .


Chemical Reactions Analysis

The chemical reactions involving THIQs are diverse. One of the commonly used synthetic strategies for constructing the core scaffold involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .

Scientific Research Applications

Synthesis of Pyrroloquinolines and Alkaloid Derivatives

  • Research demonstrates the utility of related tetrahydroisoquinoline compounds in the synthesis of complex heterocyclic structures, such as pyrrolo[4,3,2-de]quinolines, which are significant for the formal total syntheses of natural products like damirones, batzelline, discorhabdin, and makaluvamines. The process involves nitration, reduction, and cyclization steps to transform tetrahydroquinolines into desired structures (Roberts et al., 1997).

Novel Ring-Opening of Spirocyclic Dienones

  • The oxidation and novel ring-opening reactions of spirocyclic dienones related to benzylisoquinoline alkaloids demonstrate the chemical versatility of tetrahydroisoquinoline derivatives. These reactions are crucial for understanding the chemical transformations of natural and synthetic compounds (Birch et al., 1975).

Methodology for Introducing Substituents

  • A simplified and efficient methodology for introducing substituents into tetrahydroisoquinolines, as demonstrated by the synthesis of 8-methyl substituted derivatives, highlights the adaptability of these compounds in organic synthesis (O'brien et al., 1972).

Crystal and Molecular Structure Analysis

  • The detailed molecular and crystal structure analysis of 6-methoxy-8-nitro-5(1H)-quinolone reveals the intricate hydrogen bonding and electron distributions, providing insights into the physical properties that influence the reactivity and stability of related tetrahydroisoquinoline compounds (Sax et al., 1969).

Pharmacological Effects

  • Studies on the relative pharmacological effects of 2-alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides demonstrate their potential in elucidating the action mechanisms of compounds with structural similarities to 7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. These effects include modifications to circulatory and smooth muscle activity, revealing the compound's potential pharmacological relevance (Hjort et al., 1942).

properties

IUPAC Name

7-methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c1-15-9-3-2-7-4-5-11-6-8(7)10(9)12(13)14;/h2-3,11H,4-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDHPWGAVLQVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCNC2)C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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